Bismuth salicylate

Description

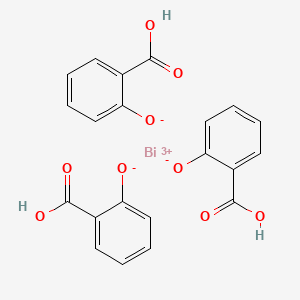

Structure

3D Structure of Parent

Properties

CAS No. |

19034-57-2 |

|---|---|

Molecular Formula |

C21H15BiO9 |

Molecular Weight |

620.3 g/mol |

IUPAC Name |

bismuth;2-carboxyphenolate |

InChI |

InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |

InChI Key |

REKWPXFKNZERAA-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of bismuth salicylate on gastric mucosa

An In-Depth Technical Guide to the Mechanism of Action of Bismuth Salicylate (B1505791) on the Gastric Mucosa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth subsalicylate (BSS) is a widely utilized over-the-counter medication for various gastrointestinal ailments, including dyspepsia, nausea, and diarrhea. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action within the gastrointestinal tract. Upon oral administration, BSS hydrolyzes in the acidic environment of the stomach into its two principal active moieties: bismuth and salicylic (B10762653) acid.[1] The bismuth component is minimally absorbed and exerts its effects locally on the gastric mucosa and against enteric pathogens, while the salicylate component is almost completely absorbed and provides systemic anti-inflammatory effects.[1] This guide provides a detailed technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Antimicrobial Action

A primary mechanism of BSS is its direct antimicrobial activity, most notably against Helicobacter pylori, a key bacterium implicated in gastritis and peptic ulcer disease.[1] The action is multifactorial, involving disruption of bacterial structure and function.

Mechanisms of Antimicrobial Action

-

Bacterial Cell Wall Disruption: The bismuth cation (Bi³⁺) binds to the bacterial cell surface, disrupting the integrity of the glycocalyx and cell wall.[2][3] This leads to membrane blebbing, cell swelling, and ultimately, lysis.[3] Transmission electron microscopy reveals electron-dense bismuth deposits on the bacterial membrane and within the cytoplasm, confirming cellular penetration.[3][4]

-

Enzyme Inhibition: Bismuth is a potent inhibitor of several key bacterial enzymes essential for survival and colonization in the gastric environment. This includes the inhibition of urease, which H. pylori uses to neutralize gastric acid by hydrolyzing urea (B33335) into ammonia.[1][5] It also inhibits bacterial phospholipase and protease activities.[6]

-

Inhibition of Bacterial Adhesion: BSS prevents bacteria from binding to gastric epithelial cells, a critical step for colonization and infection.[1][7]

-

Inhibition of ATP Synthesis: BSS exposure leads to a rapid decrease in intracellular ATP levels in bacteria, suggesting a disruption of membrane integrity or cessation of energy metabolism, contributing to its bactericidal effect.[8]

Quantitative Data: Antimicrobial Activity

The in vitro efficacy of bismuth subsalicylate is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible microbial growth.

| Pathogen | Strain(s) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Helicobacter pylori | 48 clinical isolates | 8 | - | [9] |

| Helicobacter pylori | 12 reference & clinical strains | 4 - 32 (Range) | - | [1] |

| Clostridium difficile | Multiple strains | - | 128 | [10] |

| Bacteroides fragilis group | Multiple strains | - | 512 | [10] |

| Enteric Pathogens¹ | E. coli, Salmonella, Shigella | 2-6 log reduction at 10-50 mM | - | [5] |

¹Data presented as log reduction in viable organisms compared to control.

Experimental Protocols

This protocol outlines the agar (B569324) dilution method for determining the MIC of bismuth salts against H. pylori.

-

Media Preparation: Twofold serial dilutions of the bismuth compound are prepared in sterile distilled water. Each dilution is then added to molten Wilkins-Chalgren agar at 50°C to achieve the desired final concentrations (e.g., ranging from 0.2 to 128 µg/mL). The agar is then poured into sterile petri plates and allowed to solidify.[11]

-

Inoculum Preparation: H. pylori strains are cultured on appropriate media for 3-5 days. Colonies are harvested and suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.[11]

-

Inoculation: The bacterial suspension is applied to the surface of the prepared agar plates using a multipoint inoculator. A control plate containing no bismuth compound is also inoculated.

-

Incubation: Plates are incubated under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the bismuth compound that completely inhibits visible growth on the agar surface.[11] Any degree of growth indicates resistance at that concentration.

Visualizations

Cytoprotective Action

The bismuth moiety provides significant protection to the gastric mucosa through several physical and physiological mechanisms.

Mechanisms of Cytoprotection

-

Formation of a Protective Barrier: In the acidic gastric lumen, bismuth salts precipitate to form a protective coating that binds selectively to ulcer craters and the mucosal lining.[4] This physical barrier shields the underlying tissue from irritants like gastric acid and pepsin.[12]

-

Stimulation of Mucus and Bicarbonate Secretion: Bismuth compounds stimulate the secretion of protective mucus and bicarbonate from gastric epithelial cells.[12][13] This enhances the natural defense mechanism of the stomach, known as the "mucus-bicarbonate barrier," which maintains a near-neutral pH at the cell surface.[14]

-

Accumulation in Mucus: Studies in rats show that during mucosal injury (e.g., induced by NSAIDs), bismuth from BSS accumulates in the gastric mucus layer.[15] This localized concentration of bismuth may enhance its protective effects at the site of injury.[15]

-

Stimulation of Prostaglandins (B1171923): Bismuth compounds can stimulate the synthesis of endogenous prostaglandins, particularly Prostaglandin (B15479496) E₂ (PGE₂).[16] Prostaglandins are critical for mucosal defense, promoting mucus and bicarbonate secretion, and maintaining mucosal blood flow.

Quantitative Data: Cytoprotective Effects

| Parameter | Condition | Measurement | Change | Reference(s) |

| Gastric Mucus Thickness | Rat Model (Control) | 145 µm | - | [17] |

| Gastric Mucus Thickness | Rat Model (+ Sodium Salicylate 75 mg/kg) | 305 µm | +110% | [17] |

| Mucus Thickness | Human (H. pylori negative) | 175 µm (antrum) | - | [18] |

| Mucus Thickness | Human (H. pylori positive) | 85 µm (antrum) | -51% | [18] |

| Bicarbonate Secretion | Human (Basal) | 410 µmol/h | - | [19] |

| Bicarbonate Secretion | Human (Vagal Stimulation) | 692 µmol/h | +69% | [19] |

Experimental Protocols

This protocol describes a common method for assessing the gastroprotective effects of a compound against indomethacin-induced gastric injury in rats.

-

Animal Preparation: Male Sprague-Dawley rats are fasted for 24 hours but allowed free access to water.[10][12]

-

Dosing:

-

The test group receives an oral administration of BSS suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

-

The reference/control group receives the vehicle only.

-

A positive control group may receive a known gastroprotective agent (e.g., a proton pump inhibitor).[12]

-

-

Ulcer Induction: 30-60 minutes after pretreatment, all groups (except a sham/intact group) receive a single oral dose of indomethacin (B1671933) (e.g., 30-60 mg/kg) to induce gastric ulceration.[10][15]

-

Sample Collection: After a set period (e.g., 4-6 hours), the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.[12]

-

Damage Assessment: The gastric mucosa is examined for lesions. The severity can be quantified by measuring the total area of hemorrhagic erosions (ulcer index) or by a macroscopic scoring system. The percentage of protection is calculated relative to the vehicle-treated control group.[10]

-

Mucus Measurement (Optional): Full-thickness biopsy specimens can be taken to measure the thickness of the adherent mucus gel layer using direct light microscopy.[17]

-

Bismuth Concentration (Optional): The mucus layer can be scraped and analyzed for bismuth content using atomic absorption spectrophotometry to assess drug accumulation.[8][15]

Visualizations

Anti-inflammatory Action

The anti-inflammatory properties of BSS are primarily attributed to its salicylate moiety, which is structurally related to aspirin (B1665792).

Mechanisms of Anti-inflammatory Action

-

Inhibition of Cyclooxygenase (COX): Salicylic acid is an inhibitor of the COX-1 and COX-2 enzymes.[20][21] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[20] By reducing PG synthesis, salicylate lessens inflammation in the gastric and intestinal lining.[4]

-

Inhibition of NF-κB Pathway: Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[22] This inhibition occurs by preventing the degradation of IκB, the natural inhibitor that sequesters NF-κB in the cytoplasm.[22]

Quantitative Data: Anti-inflammatory Effects

| Parameter | Condition | Measurement | Change | Reference(s) |

| Mucosal PGE₂ Generation | Children (Control) | 641 ng/g tissue | - | [23] |

| Mucosal PGE₂ Generation | Children (H. pylori gastritis) | 1022 ng/g tissue | +59% | [23] |

| Mucosal PGE₂ Generation | Children (Post-eradication) | 880 ng/g tissue | -14% | [23] |

| Mucosal PGE₂ Levels | Adults (H. pylori positive) | Increased vs. negative | - | [11] |

| Mucosal PGE₂ Levels | Adults (Post-BSS treatment) | Reduced | ↓ | [11] |

Experimental Protocols

This protocol outlines the radioimmunoassay (RIA) method for quantifying PGE₂ in endoscopic biopsy samples.

-

Sample Collection: Gastric mucosal biopsies are obtained via endoscopy from the region of interest (e.g., antrum, corpus). Samples are immediately weighed and processed or snap-frozen for later analysis.[11][24]

-

Homogenization & Extraction: The tissue specimen is homogenized in a buffer solution. The homogenate is then acidified (e.g., with 1M HCl) and centrifuged. The supernatant containing lipids is removed, and the prostaglandins are extracted from the precipitate using an organic solvent like ethyl acetate, often employing a C18 solid-phase extraction column for purification.[24]

-

Radioimmunoassay (RIA):

-

The extracted sample is incubated with a specific primary antibody against PGE₂ and a known quantity of radioactively labeled PGE₂ (e.g., ³H-PGE₂).

-

The PGE₂ in the sample competes with the radiolabeled PGE₂ for binding sites on the antibody.

-

An antigen-antibody precipitation step is performed (e.g., using a secondary antibody) to separate bound from free radiolabeled PGE₂.

-

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter. The amount of PGE₂ in the original sample is determined by comparing its competitive binding effect to a standard curve generated with known concentrations of unlabeled PGE₂. The concentration is inversely proportional to the measured radioactivity.[11][24]

Visualizations

References

- 1. asm.org [asm.org]

- 2. Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. The gastroduodenal mucus barrier and its role in protection against luminal pepsins: the effect of 16,16 dimethyl prostaglandin E2, carbopol-polyacrylate, sucralfate and bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of one-day oral dosing with three bismuth compounds for the suppression of Helicobacter pylori assessed by the 13C-urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastroduodenal mucosal prostaglandin generation in patients with Helicobacter pylori before and after treatment with bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water [mdpi.com]

- 13. Gastric mucus and bicarbonate secretion in relation to mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gastroduodenal mucosal secretion of bicarbonate and mucus. Physiologic control and stimulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytoprotective effect of bismuth subsalicylate in indomethacin-treated rats is associated with enhanced mucus bismuth concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination and interference studies of bismuth by tungsten trap hydride generation atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gastric mucus gel layer thickness measured by direct light microscopy. An experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence that bismuth salts reduce invasion of epithelial cells by enteroinvasive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Vagal stimulation of human gastric bicarbonate secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Bismuth Subsalicylate | COX | PGE Synthase | TargetMol [targetmol.com]

- 22. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prostaglandin E2 in gastric mucosa of children with Helicobacter pylori gastritis: relation to thickness of mucus gel layer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carnosic Acid Ameliorates Indomethacin-Induced Gastric Ulceration in Rats by Alleviating Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

From Folk Remedy to Modern Medicine: An In-depth Technical Guide on the Historical Development of Bismuth Salicylate in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of bismuth salicylate (B1505791), a compound that has transitioned from a traditional remedy to a scientifically validated over-the-counter medication. This document details its pharmacological evolution, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its mechanisms of action.

Early History and Serendipitous Discovery

The medicinal use of bismuth compounds dates back to the 18th century in Europe, where they were empirically used for various ailments.[1][2] However, it was in the early 20th century that bismuth subsalicylate began its journey in earnest. In 1901, a New York physician developed a pink-hued mixture to treat "cholera infantum," a severe and often fatal diarrheal illness in children.[3] This formulation, initially called "Bismosal: Mixture Cholera Infantum," was a combination of bismuth subsalicylate, zinc salts for their astringent properties, and salol (phenyl salicylate).[1][4] The Norwich Pharmacal Company began marketing this preparation in 1918, and it was renamed Pepto-Bismol in 1919.[1][4]

Elucidation of Pharmacological Properties: A Multi-pronged Mechanism of Action

Decades of research have revealed that bismuth salicylate's efficacy stems from a combination of actions attributable to its two primary moieties: bismuth and salicylate.[5] Upon ingestion, the compound hydrolyzes in the stomach's acidic environment to form bismuth oxychloride and salicylic (B10762653) acid.[6]

The bismuth component is minimally absorbed into the systemic circulation and exerts its effects locally within the gastrointestinal tract.[6] Its key actions include:

-

Antimicrobial Effects: Bismuth possesses direct bactericidal properties against a range of enteric pathogens, including Escherichia coli, Salmonella, Shigella, and Campylobacter.[7] It is thought to bind to the bacterial cell wall, inhibiting growth and proliferation.[5]

-

Toxin Binding: It can bind to toxins produced by bacteria like E. coli.

-

Protective Barrier Formation: Bismuth compounds are believed to form a protective layer over the gastric and intestinal mucosa, shielding it from irritants.[5]

The salicylate moiety, which is readily absorbed, contributes through its systemic effects:

-

Anti-inflammatory Action: As a salicylate, it inhibits the synthesis of prostaglandins, which are key mediators of inflammation and intestinal fluid secretion.[5][8]

-

Antisecretory Effects: By reducing prostaglandin (B15479496) production, it decreases the secretion of fluids and electrolytes into the intestinal lumen, a primary cause of watery diarrhea.[8]

The following diagram illustrates the proposed multi-faceted mechanism of action of this compound.

Quantitative Efficacy from Historical Clinical Trials

The clinical utility of this compound, particularly in the treatment and prevention of diarrhea, has been substantiated through numerous studies. Below are tables summarizing quantitative data from key historical clinical trials.

Table 1: Efficacy of Bismuth Subsalicylate in the Prevention of Traveler's Diarrhea

| Study (Year) | Dosage | Duration | Placebo Diarrhea Incidence | BSS Diarrhea Incidence | Protection Rate | p-value |

| DuPont et al. (1987)[9] | 2.1 g/day (2 tablets qid) | 3 weeks | 40% (23/58) | 14% (7/51) | 65% | <0.05 |

| Steffen et al. (1986)[10] | 2.1 g/day | 12-28 days | Not specified | Reduced by 41% | 41% | 0.007 |

| Steffen et al. (1986)[10] | 1.05 g/day | 12-28 days | Not specified | Reduced by 35% | 35% | 0.03 |

Table 2: Efficacy of Bismuth Subsalicylate in the Treatment of Acute Diarrhea in Children

| Study (Year) | Patient Population | Dosage | Duration | Key Outcomes | p-value |

| Figueroa et al. (1993)[11] | 275 male infants (mean age 13.5 months) | 100 mg/kg/day | Up to 5 days | Diarrhea stopped in 89% of BSS group vs. 74% in placebo group within 120 hours. | 0.009 |

| Figueroa et al. (1993)[11] | 275 male infants (mean age 13.5 months) | 150 mg/kg/day | Up to 5 days | Diarrhea stopped in 88% of BSS group vs. 74% in placebo group within 120 hours. | 0.019 |

| Soriano-Brücher et al. (1991)[3][12] | 123 children (4-28 months) | 20 mg/kg five times daily | 5 days | Reduced duration of hospital stay (6.9 days for BSS vs. 8.5 days for placebo). | <0.05 |

Experimental Protocols from Key Studies

Understanding the methodologies of seminal studies is crucial for contemporary research. The following outlines the protocols from significant historical investigations.

In Vitro Antimicrobial Activity Assessment (Cornick et al., 1990)

-

Objective: To determine the in vitro antimicrobial activity of bismuth subsalicylate against various enteric pathogens.[7]

-

Methodology:

-

Bacterial strains known to cause diarrhea (e.g., E. coli, Salmonella, Shigella) were cultured.

-

Culture fluid was inoculated with the test compound (bismuth subsalicylate or other bismuth salts) at various concentrations.

-

Control cultures were grown without the test compounds.

-

The concentration of viable organisms was determined over a 24-hour period by plating serial dilutions and counting colony-forming units.[7]

-

-

Key Findings: Bismuth subsalicylate demonstrated a dose-dependent inhibition of growth for all tested organisms, with reductions of 2-6 logs compared to controls at concentrations of 10-50 mM.[7]

The following diagram illustrates the experimental workflow for the in vitro antimicrobial activity assessment.

Clinical Trial for Prevention of Traveler's Diarrhea (DuPont et al., 1987)

-

Objective: To evaluate the efficacy of two dosages of bismuth subsalicylate in preventing traveler's diarrhea.[9]

-

Methodology:

-

A cohort of 182 US students traveling to Mexico was recruited.

-

Participants were randomly assigned to one of three groups in a double-blind manner: high-dose bismuth subsalicylate (two tablets four times daily), low-dose (one tablet four times daily), or placebo.

-

Treatment was administered for a three-week period.

-

The primary endpoint was the occurrence of diarrhea, defined as four or more unformed stools in 24 hours or three in eight hours, accompanied by at least one other symptom of enteric infection.[9]

-

-

Key Findings: The high-dose regimen provided a 65% protection rate against traveler's diarrhea compared to placebo.[9]

Pharmacokinetic Profile

Early pharmacokinetic studies were instrumental in establishing the safety profile of this compound.

Table 3: Pharmacokinetic Parameters of Bismuth and Salicylate after Oral Administration of Bismuth Subsalicylate

| Component | Absorption | Peak Plasma Concentration (Median) | Time to Peak (Median) | Excretion |

| Bismuth | Negligible (<0.005%)[6] | 1.7 ng/mL | 240 minutes | Feces |

| Salicylate | Rapid and substantial (>90%)[6] | 61 mg/L | 120 minutes | Urine |

Data from a study involving three 30-mL oral doses of Pepto-Bismol liquid in 10 fasting healthy subjects.[13]

Conclusion

The journey of this compound from a folk remedy for infantile diarrhea to a globally recognized over-the-counter medication is a testament to the value of continued pharmacological investigation. Its multifaceted mechanism of action, targeting both the symptoms and microbial causes of gastrointestinal distress, has been progressively elucidated through decades of research. The quantitative data from historical clinical trials provide a solid foundation for its efficacy, while early pharmacokinetic and in vitro studies have established its safety and antimicrobial properties. This historical perspective not only highlights the enduring therapeutic value of this compound but also serves as a valuable case study for drug development professionals in understanding the evolution of a successful pharmaceutical agent.

References

- 1. This compound for diarrhea in children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Revisiting the efficacy of bismuth subsalicylate for the prevention of traveller’s diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bismuth subsalicylate in the treatment of chronic diarrhea of childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bismuth subsalicylate: history, chemistry, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antimicrobial activity of bismuth subsalicylate and other bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Prevention of travelers' diarrhea by the tablet formulation of bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A controlled trial of bismuth subsalicylate in infants with acute watery diarrheal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bismuth subsalicylate in the treatment of acute diarrhea in children: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The absorption of bismuth and salicylate from oral doses of Pepto-Bismol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bismuth Salicylate from Bismuth Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bismuth salicylate (B1505791), with a primary focus on the production of bismuth subsalicylate (Bi(C₇H₅O₃)O) from bismuth nitrate (B79036). Bismuth subsalicylate is the active ingredient in popular over-the-counter medications for treating gastrointestinal issues.[1] This document details various synthesis methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual representations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction to Synthesis Methodologies

The synthesis of bismuth subsalicylate from bismuth nitrate can be achieved through several routes. The most common approaches involve either the direct precipitation from a bismuth nitrate solution or a multi-step process where bismuth nitrate is first converted into an intermediate such as bismuth hydroxide (B78521) or bismuth oxide, which is then reacted with salicylic (B10762653) acid.[2][3][4] The choice of method can influence the purity and physical properties of the final product.

A critical aspect of synthesis from nitrate solutions is the controlled hydrolysis of the bismuth nitrate precursor. In aqueous solutions, bismuth nitrate can hydrolyze to form various basic bismuth nitrates, such as trihydroxo-pentaoxo-hexabismuth(III) pentanitrate trihydrate (--INVALID-LINK--₅ · 3H₂O).[5][6] The formation of these intermediates can be leveraged for the synthesis of high-purity bismuth compounds.[7]

Experimental Protocols

This section outlines detailed experimental procedures for the synthesis of bismuth subsalicylate.

2.1. Direct Precipitation from Bismuth Nitrate Solution

This method involves the direct reaction of a bismuth nitrate solution with a salicylate source, typically salicylic acid or sodium salicylate. The control of pH and temperature is crucial for the formation of the desired bismuth subsalicylate.[5]

-

Protocol:

-

Prepare an initial solution of bismuth nitrate (e.g., 330 g/L Bi in 110 g/L HNO₃) by dissolving bismuth oxide in nitric acid.[5]

-

In a separate vessel, dissolve salicylic acid in an aqueous solution, potentially with the addition of NaOH to form sodium salicylate and adjust the pH.[5]

-

To the salicylate solution, add the bismuth-containing solution and a NaOH solution (e.g., 2.0 mol/L) simultaneously while stirring. Maintain a specific molar ratio of salicylic acid to bismuth (e.g., n = 1.06) and a controlled pH (e.g., 1.6).[5]

-

Stir the mixture at room temperature (23 °C) for 30 minutes.[5]

-

Increase the temperature to 70 °C and continue stirring for an additional 3 hours.[5]

-

Wash the resulting precipitate of bismuth (III) oxide salicylate twice with heated (60 °C) distilled water.[5]

-

Filter the product and dry it at 90 °C for 6 hours.[5]

-

2.2. Synthesis via Bismuth Hydroxide Intermediate

This traditional method involves the initial precipitation of bismuth hydroxide from a bismuth nitrate solution, followed by a condensation reaction with salicylic acid.[2][4]

-

Protocol:

-

Prepare a bismuth nitrate solution.

-

Add a 30% ammonia (B1221849) water solution to the bismuth nitrate solution to precipitate bismuth hydroxide.[2][4]

-

Filter and thoroughly wash the bismuth hydroxide precipitate with water to remove nitrate ions.[2]

-

Suspend the purified bismuth hydroxide in water and heat the suspension (e.g., to 60-75 °C).[8]

-

Gradually add salicylic acid to the heated suspension over a period of 15-45 minutes, maintaining a stoichiometric molar ratio of bismuth hydroxide to salicylic acid between 1:1.01 and 1:1.1.[8]

-

Continue the reaction under stirring and dark conditions for 1.5-2.5 hours.[8]

-

After the reaction is complete, decant the supernatant, wash the product with water, and filter.[8]

-

Dry the resulting filter cake in a vacuum oven at 60-70 °C until the moisture content is below 1.0%.[8]

-

2.3. Synthesis via Bismuth Oxide Intermediate

This method involves the conversion of a bismuth subnitrate to bismuth oxide, which is then reacted with salicylic acid. This route is reported to yield high-purity bismuth subsalicylate with low nitrate ion content.[3]

-

Protocol:

-

Obtain or synthesize bismuth subnitrate (--INVALID-LINK--₅⋅3H₂O).

-

Convert the bismuth subnitrate to bismuth oxide (Bi₂O₃) by treating it with a sodium hydroxide solution.[3]

-

React the resulting bismuth oxide with a lactic acid–salicylic acid solution at a temperature of 60–85°C to form bismuth subsalicylate.[3]

-

Quantitative Data Summary

The following tables summarize key quantitative data from the cited experimental procedures.

Table 1: Reaction Conditions for Bismuth Subsalicylate Synthesis

| Parameter | Direct Precipitation[5] | Via Bismuth Hydroxide[8] |

| Starting Bismuth Salt | Bismuth Nitrate Solution | Bismuth Hydroxide |

| Salicylate Source | Salicylic Acid / NaOH | Salicylic Acid |

| Molar Ratio (Salicylate:Bi) | 1.06 | 1.01 - 1.1 |

| Reaction Temperature | 23 °C then 70 °C | 60 - 75 °C |

| Reaction Time | 3.5 hours | 1.5 - 2.5 hours |

| pH | 1.6 | Not specified |

Table 2: Product Characteristics and Yield

| Parameter | Direct Precipitation[5] | Via Bismuth Hydroxide[8] |

| Product | Bismuth (III) oxide salicylate | Bismuth Subsalicylate |

| Bismuth Content (%) | 57.5 | 57.60 - 57.65 |

| Salicylate Content (%) | Not specified | 37.78 - 37.81 |

| Nitrate Ion Content (%) | < 0.032 (at 70°C) | < 0.4 |

| Yield (%) | 99.2 (direct recovery) | 98.37 - 98.65 |

| Drying Temperature | 90 °C | 60 - 70 °C |

| Drying Time | 6 hours | Until H₂O% < 1.0 |

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Chemical pathways for bismuth subsalicylate synthesis.

Caption: Experimental workflow for direct precipitation.

Caption: Experimental workflow via bismuth hydroxide intermediate.

References

- 1. Bismuth - Wikipedia [en.wikipedia.org]

- 2. Preparation method for bismuth subsalicylate - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103183608B - Preparation method of bismuth subsalicylate - Google Patents [patents.google.com]

- 5. sibran.ru [sibran.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sibran.ru [sibran.ru]

- 8. CN103435476A - Preparation method of bismuth subsalicylate synthesizing bismuth crude drug - Google Patents [patents.google.com]

A Comparative Analysis of Basic and Neutral Bismuth Salicylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of basic bismuth salicylate (B1505791), commonly known as bismuth subsalicylate, and neutral bismuth salicylates, including bismuth di- and trisalicylate. It covers their chemical structures, synthesis methodologies, and physicochemical properties. Detailed experimental protocols for synthesis and characterization techniques such as X-ray powder diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, and thermogravimetric analysis (TGA) are provided. The guide also elucidates the well-established mechanism of action for basic bismuth salicylate and infers a similar mechanism for its neutral counterparts. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz. While a wealth of data exists for the clinically ubiquitous basic this compound, this guide also compiles the available, albeit more limited, information on neutral bismuth salicylates to support further research and development in this area.

Introduction

Bismuth compounds have a long history in medicine, valued for their therapeutic effects on gastrointestinal ailments. Among these, this compound exists in different forms, primarily distinguished by their basicity. Basic this compound (bismuth subsalicylate) is the active ingredient in many over-the-counter medications for treating diarrhea, indigestion, and nausea.[1][2] Neutral bismuth salicylates, such as bismuth di- and trisalicylate, are less common in clinical use but are of interest to researchers for their potential as alternative bismuth-containing active pharmaceutical ingredients (APIs). Understanding the differences in their chemical structure, synthesis, and physicochemical properties is crucial for the development of new and improved bismuth-based therapies.

Chemical Structure and Properties

The fundamental difference between basic and neutral bismuth salicylates lies in their chemical composition and structure. Basic this compound is a complex, often described with the empirical formula C₇H₅BiO₄, containing a Bi-O core.[1] In contrast, neutral bismuth salicylates are true salts where the Bi³⁺ ion is coordinated to two (disalicylate) or three (trisalicylate) salicylate anions.

Table 1: Comparison of Chemical and Physical Properties

| Property | Basic this compound (Bismuth Subsalicylate) | Neutral this compound (Bismuth Trisalicylate) |

| Chemical Formula | C₇H₅BiO₄[1] | Bi(C₇H₅O₃)₃ |

| Molecular Weight | 362.09 g/mol [3] | 620.38 g/mol |

| Appearance | White or nearly white amorphous or microcrystalline powder[3] | White powder |

| Solubility in Water | Practically insoluble[3][4] | Data not available, but expected to be poorly soluble. |

| Bioavailability of Bismuth | Low (<1% of orally ingested bismuth is absorbed)[1] | Data not available, but other bismuth salts show variable absorption.[5] |

Synthesis Methodologies

The synthesis routes for basic and neutral bismuth salicylates differ significantly, reflecting their distinct chemical nature.

Synthesis of Basic this compound

Basic this compound is typically synthesized via hydrolysis or direct reaction. One common method involves the reaction of bismuth(III) oxide with salicylic (B10762653) acid in an aqueous solution.[1][6] Another approach is the hydrolysis of a neutral bismuth salt, such as bismuth nitrate, in the presence of salicylate ions.[7]

Synthesis of Neutral Bismuth Salicylates

Neutral bismuth salicylates, such as the di- and trisalicylates, can be synthesized through mechanochemistry. This solvent-free or low-solvent method involves the grinding of bismuth(III) oxide with salicylic acid in a specific stoichiometric ratio.[8]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of Basic this compound

This protocol is adapted from a method involving the reaction of bismuth oxide and salicylic acid in an aqueous medium.[6]

-

Pulverize bismuth oxide to a fine powder.

-

Prepare an aqueous solution of salicylic acid with a slight excess (e.g., an initial excess coefficient of 0.05-0.3).[6]

-

Heat the salicylic acid solution to a predetermined temperature (e.g., 80°C).[6]

-

Gradually add the pulverized bismuth oxide to the heated salicylic acid solution with continuous stirring. The reaction should be carried out away from light.[6]

-

Maintain the reaction temperature and continue stirring for a specified period (e.g., 1-1.5 hours).[6]

-

After the reaction is complete, filter the precipitate.

-

Wash the product with ultrapure water to remove unreacted starting materials and byproducts. An additional wash with absolute ethanol (B145695) can be used to remove excess salicylic acid.[6]

-

Dry the final product at a temperature below 60°C.[6]

Protocol 2: Mechanochemical Synthesis of Bismuth Trisalicylate

This protocol is based on the mechanochemical synthesis of neutral bismuth salicylates.[8]

-

Weigh stoichiometric amounts of bismuth(III) oxide and salicylic acid (1:3 molar ratio for bismuth trisalicylate).

-

Place the reactants in a milling jar with stainless steel balls.

-

For liquid-assisted grinding (LAG), add a small amount of a liquid such as water or ethanol (e.g., 75 µL per 300 mg of reaction mixture).[8]

-

Mill the mixture for a specified duration (e.g., 4 to 50 minutes) at a set frequency.[8]

-

After milling, retrieve the powder and dry it to remove any residual liquid.

Characterization Protocols

Protocol 3: X-Ray Powder Diffraction (PXRD)

-

Sample Preparation: Gently grind the this compound powder using a mortar and pestle to ensure a fine, homogenous powder.[4]

-

Mounting: Place the powdered sample into a cavity depression mount suitable for PXRD analysis.[4]

-

Data Collection:

-

Use a diffractometer with CuKα radiation.

-

Scan a 2θ range appropriate for pharmaceuticals, typically from 5° to 70°.

-

Set the step size and scan speed to achieve good resolution and signal-to-noise ratio (e.g., 0.02° step size and 1.0 s/step).[9]

-

-

Data Analysis: Analyze the resulting diffraction pattern to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid powders.[3][10]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[10]

-

Spectrum Collection: Collect the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule to confirm its structure.

Protocol 5: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).[11][12]

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 700°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[13]

-

Data Collection: Continuously record the sample mass as a function of temperature.[12]

-

Data Analysis: Analyze the resulting thermogram to determine the thermal stability and decomposition profile of the compound.

Mechanism of Action

The therapeutic effects of basic this compound are attributed to the actions of both the bismuth and salicylate moieties following its hydrolysis in the gastrointestinal tract.[1][2] While a specific mechanism for neutral bismuth salicylates has not been extensively studied, it is presumed to be similar, involving the release of bismuth and salicylate ions.

Actions of the Bismuth Moiety

-

Antimicrobial Effects: Bismuth exhibits bactericidal activity against a range of enteric pathogens, including Helicobacter pylori. It is thought to work by disrupting the bacterial cell wall and inhibiting bacterial enzymes.[14][15]

-

Protective Coating: In the acidic environment of the stomach, bismuth salts can precipitate to form a protective layer over ulcer craters and the gastric mucosa, shielding them from further irritation by gastric acid and pepsin.[2][16]

Actions of the Salicylate Moiety

-

Anti-inflammatory Effects: The salicylate component inhibits the synthesis of prostaglandins, which are mediators of inflammation and fluid secretion in the intestine.[1][14] This action helps to reduce inflammation and hypermotility.

-

Antisecretory Effects: By inhibiting prostaglandin (B15479496) synthesis, salicylate reduces the secretion of fluids and electrolytes into the intestinal lumen, which is a key mechanism in its antidiarrheal effect.[2][14]

Therapeutic Efficacy and Bioavailability

The clinical efficacy of basic this compound is well-established for the treatment of traveler's diarrhea, acute diarrhea in children, and symptoms of indigestion.[17][18][19] Clinical studies have demonstrated its ability to reduce stool frequency, improve stool consistency, and shorten the duration of diarrheal illness.[19]

The bioavailability of bismuth from basic this compound is known to be low.[1] Studies in rats have shown that the intestinal absorption of bismuth from basic this compound is significantly lower than from bismuth citrates.[20] One study in humans reported that only about 0.005% of the bismuth from a single oral dose of basic this compound was absorbed and excreted in the urine.[21] This low systemic absorption is a key factor in its safety profile.

Direct comparative data on the therapeutic efficacy and bioavailability of neutral bismuth salicylates versus the basic form are currently lacking in the published literature. Further research is needed to evaluate whether the different stoichiometry and structure of neutral bismuth salicylates could influence their dissolution, absorption, and clinical effects.

Conclusion

Basic this compound is a well-characterized and clinically effective API with a long history of use. Its neutral counterparts, bismuth di- and trisalicylate, offer an area for further investigation. This guide has outlined the key differences in their structure and synthesis and has provided detailed experimental protocols to facilitate further research. While the mechanism of action is likely similar, the lack of comparative data on physicochemical properties, bioavailability, and therapeutic efficacy highlights a significant knowledge gap. Future studies directly comparing these compounds are warranted to explore the potential of neutral bismuth salicylates as alternative or improved gastrointestinal therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. icdd.com [icdd.com]

- 5. Bioavailability of bismuth from 205Bi-labelled pharmaceutical oral Bi-preparations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2005014013A1 - Viscosity-stable bismuth-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 9. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. KEY FINDINGS - Bismuth Salts for Gastrointestinal Issues: A Review of the Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Efficacy of bismuth subsalicylate on the prevention of travellers′ diarrhoea, 2018–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Thermal Decomposition of Bismuth Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth salicylate (B1505791), a key active pharmaceutical ingredient in many gastrointestinal medications, undergoes thermal decomposition to form various products. Understanding the thermal stability and decomposition pathway of this compound is crucial for drug formulation, stability studies, and ensuring the safety and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of the thermal decomposition products of bismuth salicylate, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition process.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that ultimately yields bismuth(III) oxide as the final solid residue. The process begins with melting, followed by the decomposition of the salicylate ion.

The primary solid-state product of the thermal decomposition is bismuth(III) oxide (Bi₂O₃). The decomposition commences with an endothermic event corresponding to melting, followed by an exothermic decomposition of the salicylate ions[1]. The final solid residue is initially the tetragonal β-Bi₂O₃ modification when heated to 300°C, which then transforms into the more stable monoclinic α-Bi₂O₃ form at temperatures of 350°C and higher[1].

While direct mass spectrometric analysis of the gaseous products specifically for this compound is not extensively documented in the reviewed literature, studies on other metal salicylates suggest that the decomposition of the salicylate moiety likely produces carbon dioxide (CO₂) and phenol (B47542) (C₆H₅OH) as the primary gaseous products.

Quantitative Decomposition Data

The following table summarizes the key quantitative data related to the thermal decomposition of this compound, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Parameter | Value | Technique | Reference |

| Melting Point | 280 °C (Endothermic) | DSC | [1] |

| Decomposition Temperature | 400 °C (Exothermic) | DSC | [1] |

| Calculated Mass Loss for Bi(C₇H₅O₃)O to Bi₂O₃ | 71.6 mg (from 200 mg sample) | TGA | [1] |

| Detected Mass Loss | 71.3 mg (from 200 mg sample) | TGA | [1] |

| Final Solid Product (at 300°C) | β-Bi₂O₃ | X-ray Diffraction | [1] |

| Final Solid Product (at ≥350°C) | α-Bi₂O₃ | X-ray Diffraction | [1] |

Experimental Protocols

Detailed methodologies are essential for reproducible thermal analysis. Below are synthesized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the study of this compound decomposition, based on best practices in pharmaceutical analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and quantify the mass loss of this compound upon heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset and completion temperatures of decomposition from the TGA curve.

-

Calculate the percentage of residual mass, which corresponds to the final bismuth oxide product.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy changes associated with the thermal decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a clean, hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the endothermic peak corresponding to melting and the exothermic peak(s) corresponding to decomposition to determine the transition temperatures and enthalpy changes.

-

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis.

References

An In-depth Technical Guide to the Determination of Bismuth Salicylate's Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight and chemical formula of bismuth subsalicylate. This document outlines the fundamental properties of the compound, detailed experimental protocols for its characterization, and the logical workflow for these analytical procedures.

Core Properties of Bismuth Subsalicylate

Bismuth subsalicylate is an active pharmaceutical ingredient widely used for the treatment of gastrointestinal discomfort.[1][2][3] Accurate determination of its molecular weight and formula is crucial for quality control, formulation development, and regulatory compliance. The empirical chemical formula for bismuth subsalicylate is C₇H₅BiO₄.[1][2][3][4]

Quantitative Data Summary

The table below summarizes the key quantitative data for bismuth subsalicylate, derived from its chemical formula.

| Property | Value | Source |

| Chemical Formula | C₇H₅BiO₄ | [1][2][3][4] |

| Molecular Weight | 362.09 g/mol | [1][5][6][7] |

| Elemental Composition | ||

| Carbon (C) | 23.22% | [8] |

| Hydrogen (H) | 1.39% | [8] |

| Bismuth (Bi) | 57.72% | [8] |

| Oxygen (O) | 17.67% | [8] |

Experimental Protocols for Formula and Molecular Weight Determination

The following sections detail the experimental methodologies for the empirical and molecular formula determination of bismuth subsalicylate.

Determination of Empirical Formula via Combustion Analysis

Combustion analysis is a standard technique used to determine the empirical formula of a compound containing carbon, hydrogen, and other elements. The sample is combusted in an excess of oxygen, and the resulting gaseous products are quantified.

Methodology:

-

Sample Preparation: A precisely weighed sample of bismuth subsalicylate (typically 1-3 mg) is placed in a tin or silver capsule.

-

Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process converts all carbon in the sample to carbon dioxide (CO₂) and all hydrogen to water (H₂O). The bismuth will be converted to its oxide (Bi₂O₃).

-

Product Separation and Detection: The combustion products are passed through a series of traps.

-

Water is absorbed in a trap containing a desiccant like magnesium perchlorate.

-

Carbon dioxide is absorbed in a trap containing a substance like sodium hydroxide.

-

The bismuth oxide residue remains in the combustion boat.

-

-

Quantification: The mass of CO₂ and H₂O is determined by the change in mass of the respective traps. The mass of bismuth oxide is determined by weighing the residue.

-

Calculation of Elemental Mass:

-

Mass of Carbon (C) = (Mass of CO₂ / Molar Mass of CO₂) * Molar Mass of C

-

Mass of Hydrogen (H) = (Mass of H₂O / Molar Mass of H₂O) * (2 * Molar Mass of H)

-

Mass of Bismuth (Bi) = (Mass of Bi₂O₃ / Molar Mass of Bi₂O₃) * (2 * Molar Mass of Bi)

-

-

Calculation of Oxygen Mass: The mass of oxygen is determined by subtracting the masses of carbon, hydrogen, and bismuth from the initial sample mass.

-

Mass of Oxygen (O) = Total Sample Mass - (Mass of C + Mass of H + Mass of Bi)

-

-

Determination of Empirical Formula:

-

Convert the mass of each element to moles by dividing by its respective atomic mass.

-

Divide the mole count of each element by the smallest mole value to obtain the simplest whole-number ratio of atoms.

-

Gravimetric Analysis for Bismuth Content

This method provides a quantitative measure of the bismuth content in a sample of bismuth subsalicylate, which can be used to verify the elemental composition.

Methodology:

-

Sample Dissolution: An accurately weighed sample of bismuth subsalicylate is dissolved in a minimal amount of a suitable acid, such as nitric acid or hydrochloric acid.

-

Precipitation: The bismuth ions (Bi³⁺) in the solution are then precipitated as an insoluble salt. A common precipitating agent is sodium phosphate (B84403), which forms bismuth phosphate (BiPO₄). The reaction should be carried out under controlled pH and temperature to ensure complete precipitation.

-

Digestion: The precipitate is "digested" by allowing it to stand in the mother liquor, often at an elevated temperature. This process encourages the formation of larger, more easily filterable crystals and reduces impurities.

-

Filtration and Washing: The precipitate is collected by filtration through a pre-weighed filter paper or a filtering crucible. The collected precipitate is washed with distilled water to remove any soluble impurities.

-

Drying and Weighing: The filtered precipitate is dried in an oven at a specific temperature (e.g., 105-110 °C) until a constant weight is achieved.

-

Calculation of Bismuth Percentage: The percentage of bismuth in the original sample is calculated using the following formula:

-

% Bi = [(Mass of BiPO₄ precipitate * (Atomic Mass of Bi / Molar Mass of BiPO₄)) / Initial Mass of Sample] * 100

-

Determination of Salicylate (B1505791) Content

The salicylate content can be determined using titration or spectrophotometric methods as outlined in pharmacopeial monographs.

Methodology (Titrimetric Approach):

-

Sample Preparation: A known mass of bismuth subsalicylate is dissolved in a suitable solvent.

-

Titration: The solution is titrated with a standardized solution of a base, such as sodium hydroxide, using a suitable indicator or a pH meter to determine the endpoint. The salicylate anion will react with the base.

-

Calculation: The percentage of salicylate is calculated based on the volume and concentration of the titrant used and the initial mass of the sample.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It can provide a precise molecular weight of the intact molecule, thus confirming the molecular formula.

Methodology:

-

Sample Introduction and Ionization: A small amount of the bismuth subsalicylate sample is introduced into the mass spectrometer. A "soft" ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used for organometallic compounds to prevent fragmentation of the molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion ([M]⁺ or [M]⁻), and its m/z value provides the molecular weight of the compound. For bismuth subsalicylate, a peak corresponding to a mass of approximately 362.09 would be expected.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the determination of the molecular formula and weight of bismuth subsalicylate.

Caption: Logical workflow for the determination of bismuth subsalicylate's molecular formula and weight.

References

- 1. Khan Academy [khanacademy.org]

- 2. Combustion Analysis [preparatorychemistry.com]

- 3. Bismuth Subsalicylate [drugfuture.com]

- 4. Determining an empirical formula using combustion analysis - Crunch Chemistry [crunchchemistry.co.uk]

- 5. ChemTeam: Combustion Analysis [chemteam.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ERIC - EJ1050717 - Gravimetric Analysis of Bismuth in Bismuth Subsalicylate Tablets: A Versatile Quantitative Experiment for Undergraduate Laboratories, Journal of Chemical Education, 2015-Jan [eric.ed.gov]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Spectroscopic Fingerprints of Bismuth Salicylate: A Technical Guide to IR, NMR, and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of bismuth salicylate (B1505791), an active pharmaceutical ingredient known for its therapeutic effects in various gastrointestinal disorders. Despite its long history of use, a detailed understanding of its solid-state structure and spectroscopic characteristics has only recently come to light. This document summarizes the available data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, offering insights into the molecular vibrations, atomic environments, and structural features of this important compound.

Introduction to the Spectroscopic Analysis of Bismuth Salicylate

This compound is an insoluble salt of salicylic (B10762653) acid and trivalent bismuth.[1] Its therapeutic efficacy is attributed to the combined properties of both moieties.[1] Understanding the solid-state structure and spectroscopic properties of this compound is crucial for quality control, formulation development, and ensuring the stability of the final drug product. Spectroscopic techniques such as IR, NMR, and Raman provide a detailed fingerprint of the molecule, allowing for its identification, characterization, and the study of its interactions with other components in a pharmaceutical formulation.

Until recently, the exact crystal structure of this compound was unknown, which posed challenges for a complete interpretation of its spectroscopic data. However, a 2022 study by Inge et al. successfully determined the layered crystal structure of bismuth subsalicylate using three-dimensional electron diffraction.[2] This breakthrough has provided a critical framework for a more accurate assignment of its vibrational modes observed in IR and Raman spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups and probing the bonding environment within a molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of the salicylate ligand and the bismuth-oxygen (B8504807) bonds.

Interpretation of the IR Spectrum

The IR spectrum of this compound shows characteristic peaks that can be assigned to specific molecular vibrations. The coordination of the salicylate ligand to the bismuth cation results in shifts in the vibrational frequencies of the carboxylate and phenolic groups compared to free salicylic acid.

Key Vibrational Modes:

-

O-H Stretching: The broad absorption band typically observed for the hydroxyl group of salicylic acid is altered upon coordination to bismuth.

-

C=O Stretching: The carbonyl stretching frequency of the carboxylate group is particularly sensitive to its coordination environment. In this compound, the full deprotonation of the carboxylate groups is indicated by its IR spectrum.[2]

-

C-O Stretching: The stretching vibrations of the phenolic and carboxylate C-O bonds provide further information on the ligand's coordination.

-

Aromatic C=C Stretching: The characteristic peaks for the benzene (B151609) ring vibrations are also present in the spectrum.

-

Bi-O Stretching: The low-frequency region of the spectrum contains information about the vibrations of the bismuth-oxygen bonds within the inorganic framework of the crystal structure.

Quantitative IR Data

The following table summarizes the key IR absorption bands for this compound based on available literature data.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| Aromatic C-H Stretch | > 3000 | Weak | [3] |

| Asymmetric COO⁻ Stretch | ~1580 - 1620 | Strong | [2][3] |

| Symmetric COO⁻ Stretch | ~1380 - 1420 | Strong | [2][3] |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium | [3] |

| Phenolic C-O Stretch | ~1240 - 1300 | Strong | [3] |

| Bi-O Vibrations | < 600 | Medium |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific crystalline form of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the local atomic environment in solid materials. It can provide information on the different chemical sites, molecular conformations, and intermolecular interactions. However, obtaining high-quality ssNMR spectra for bismuth-containing compounds can be challenging due to the properties of the bismuth nucleus.

Challenges in NMR of this compound

-

²⁰⁹Bi Nucleus: The bismuth-209 nucleus has a large quadrupole moment, which leads to very broad NMR signals, making them difficult to detect and interpret.[4]

-

Paramagnetism: Although bismuth(III) is diamagnetic, trace paramagnetic impurities can significantly affect the NMR signal.

-

Low Natural Abundance of ¹³C: The low natural abundance of ¹³C (1.1%) requires longer acquisition times for ¹³C ssNMR.

Expected NMR Spectra

-

¹H ssNMR: A proton solid-state NMR spectrum would be expected to show broad signals corresponding to the aromatic and hydroxyl protons of the salicylate ligand. The proximity to the bismuth center could influence the chemical shifts and line shapes. A predicted ¹H NMR spectrum in D₂O is available in the Human Metabolome Database.[5]

Due to the lack of readily available experimental ssNMR data for this compound, a quantitative data table is not provided. Future research in this area would be highly valuable for a more complete characterization of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide valuable information about the molecular structure and lattice vibrations of a material.

Expected Raman Spectrum of this compound

The Raman spectrum of this compound is expected to show peaks corresponding to the vibrational modes of the salicylate ligand and the bismuth-oxygen framework.

-

Salicylate Modes: The aromatic ring vibrations of the salicylate ligand are expected to be strong in the Raman spectrum.

-

Bi-O Modes: The low-frequency region should contain the Raman-active Bi-O stretching and bending modes, providing insight into the inorganic part of the structure.

While direct and detailed experimental Raman spectra for this compound are not widely published, a recent 2024 publication on the mechanochemical synthesis of bismuth active pharmaceutical ingredients, including this compound, mentions the use of Raman spectroscopy for characterization, suggesting that such data is being generated.[8]

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of solid this compound, based on standard practices for pharmaceutical compounds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into contact with the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

The spectrum is typically collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

-

Sample Preparation: The this compound powder is packed into a solid-state NMR rotor (e.g., zirconia) of a specific diameter (e.g., 4 mm).

-

Instrument: A high-field solid-state NMR spectrometer.

-

Data Acquisition (¹³C CP/MAS):

-

The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

-

A cross-polarization (CP) pulse sequence is used to enhance the ¹³C signal by transferring magnetization from the more abundant ¹H nuclei.

-

High-power proton decoupling is applied during signal acquisition to remove ¹H-¹³C dipolar couplings and narrow the ¹³C signals.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to a standard (e.g., adamantane).

Raman Spectroscopy

-

Sample Preparation: A small amount of this compound powder is placed on a microscope slide or in a suitable sample holder.

-

Instrument: A Raman microscope spectrometer.

-

Data Acquisition:

-

A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused onto the sample.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The Raman scattered light is dispersed by a grating and detected by a CCD camera.

-

Multiple scans are typically accumulated to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

Visualizing the Analytical Workflow and Data Interpretation

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for the interpretation of the IR spectrum of this compound.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information about its molecular structure and bonding. IR spectroscopy is a well-established technique for identifying the key functional groups and confirming the coordination of the salicylate ligand to the bismuth center. While experimental solid-state NMR and Raman data are still not widely available in the public domain, the recent determination of the crystal structure of this compound opens up new avenues for more detailed spectroscopic studies and interpretations. A combined analytical approach, utilizing all three techniques, will undoubtedly lead to a more complete understanding of this important pharmaceutical compound, aiding in the development of more robust and effective drug products.

References

- 1. Bismuth Subsalicylate | C7H5BiO4 | CID 53629521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure of the active pharmaceutical ingredient bismuth subsalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Figure 2 from Synthesis of bismuth (III) salicylates in the precipitation reactions from solutions | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hmdb.ca [hmdb.ca]

- 6. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-state nuclear magnetic resonance (NMR) spectra of pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and bismuth citrate - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]

The Dawn of a Soothing Remedy: Unearthing the Discovery and Initial Synthesis of Bismuth Salicylate

For over a century, bismuth salicylate (B1505791) has been a cornerstone in the management of gastrointestinal discomfort, famously known as the active ingredient in Pepto-Bismol. This in-depth guide delves into the historical origins and the foundational chemistry of this remarkable compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery and initial synthesis.

Bismuth salicylate, a compound recognized for its therapeutic efficacy, emerged in the early 20th century as a critical agent in combating severe diarrheal diseases. Its journey from a component in a cholera remedy to a household staple is a testament to early pharmaceutical innovation. This whitepaper will explore the historical context of its discovery, detail the initial synthesis protocols as understood from early 20th-century chemical literature, and present the available data in a structured format for contemporary analysis.

A Historical Perspective: From "Bismosal" to a Global Remedy

The story of this compound is intrinsically linked with the formulation of a remedy originally known as "Mixture Cholera Infantum" and later marketed as "Bismosal" in the early 1900s. This formulation was developed to treat the often-fatal cholera infantum, a severe diarrheal illness in infants. The key ingredients of this early preparation included pepsin, zinc salts, salol (phenyl salicylate), oil of wintergreen, and, crucially, this compound. While the complete formulation provided a multi-faceted approach to symptom relief, it was the inclusion of this compound that laid the groundwork for its enduring success in treating gastric disturbances.

The Initial Synthesis: A Glimpse into Early 20th-Century Pharmaceutical Chemistry

While detailed experimental records from the turn of the 20th century are scarce, a "traditional method" for the synthesis of bismuth subsalicylate is alluded to in later literature, including modern patents, and can be pieced together from the chemical knowledge of the era. This method is a two-step process involving the preparation of bismuth hydroxide (B78521) from bismuth nitrate (B79036), followed by a condensation reaction with salicylic (B10762653) acid.

Experimental Protocol: The Traditional Synthesis of this compound

This protocol is a reconstruction of the likely initial synthesis method based on available historical and chemical information.

Step 1: Preparation of Bismuth Hydroxide (Milk of Bismuth)

The first step involves the hydrolysis of a soluble bismuth salt, typically bismuth nitrate, to form insoluble bismuth hydroxide. This was a common method for preparing bismuth compounds at the time.

-

Dissolution: Bismuth nitrate (Bi(NO₃)₃·5H₂O) is dissolved in a minimal amount of dilute nitric acid to prevent premature hydrolysis.

-

Precipitation: The acidic bismuth nitrate solution is then slowly added to a solution of an alkali, such as ammonia (B1221849) water (ammonium hydroxide, NH₄OH) or sodium hydroxide (NaOH), with constant stirring. This results in the precipitation of white, gelatinous bismuth hydroxide (Bi(OH)₃). The use of ammonia water for this precipitation step was a known challenge, as noted in a 1914 article in the American Journal of Pharmacy regarding the preparation of "Magma Bismuthi" (Milk of Bismuth), due to the difficulty in washing the precipitate free of excess ammonia.

-

Washing: The precipitated bismuth hydroxide is thoroughly washed with distilled water to remove residual nitrates and the precipitating agent. This was typically done by decantation or by washing the precipitate on a filter until the washings were neutral.

Step 2: Condensation with Salicylic Acid

The freshly prepared bismuth hydroxide is then reacted with salicylic acid to form this compound.

-

Reaction: A slurry of the washed bismuth hydroxide is treated with a solution of salicylic acid (C₇H₆O₃).

-

Heating: The mixture is then heated, likely on a water bath, with continuous stirring to facilitate the condensation reaction.

-

Isolation and Drying: The resulting white precipitate of this compound is collected by filtration, washed with water to remove any unreacted salicylic acid, and then dried.

This "traditional method" represents the most probable pathway for the initial large-scale production of this compound for pharmaceutical use.

Quantitative Data

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (to Bismuth Hydroxide) |

| Bismuth Hydroxide | Bi(OH)₃ | 260.00 | 1 |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 1 |

| Product | This compound | C₇H₅BiO₄ | 362.09 |

Note: The exact stoichiometry can vary, leading to the formation of "basic" this compound, which is reflected in the product's chemical formula.

Logical Relationships in the Initial Synthesis

The synthesis of this compound is a sequential process where the purity of the intermediate, bismuth hydroxide, is critical for the quality of the final product.

Conclusion

The discovery and initial synthesis of this compound mark a significant milestone in the history of gastrointestinal medicine. While the precise details of the very first synthesis are not exhaustively documented, the reconstructed "traditional method" provides a clear and chemically sound representation of how this vital compound was likely produced in the early 20th century. This foundational knowledge of its origins and early preparation continues to be relevant for researchers and scientists in the ongoing development and understanding of bismuth-based pharmaceuticals. The journey of this compound from a component in an early cholera remedy to a globally recognized treatment for common digestive ailments underscores the enduring legacy of early pharmaceutical chemistry.

The Multifaceted Role of Bismuth Salicylate in Gastrointestinal Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subsalicylate (BSS) is a widely utilized over-the-counter medication for a range of gastrointestinal complaints. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that extends beyond simple antacid properties. This technical guide provides an in-depth exploration of the core mechanisms by which BSS confers gastrointestinal protection, with a focus on its mucosal defense enhancement, anti-inflammatory activities, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field of gastroenterology.

Core Mechanisms of Gastrointestinal Protection

Bismuth subsalicylate's protective effects on the gastrointestinal tract are a result of the synergistic actions of its two principal moieties: bismuth and salicylate (B1505791). Upon oral administration, BSS undergoes hydrolysis in the acidic environment of the stomach, yielding bismuth oxychloride and salicylic (B10762653) acid. These components then exert their effects through several distinct yet interconnected pathways.

Enhancement of Mucosal Defense

A primary mode of action of BSS is the reinforcement of the gastric mucosal barrier, a critical first line of defense against endogenous aggressors like hydrochloric acid and pepsin, as well as exogenous insults.

-